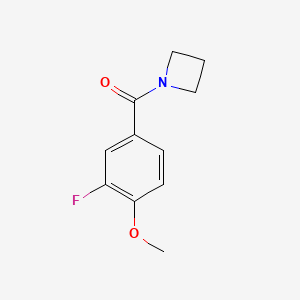

1-(3-Fluoro-4-methoxybenzoyl)azetidine

Description

Systematic IUPAC Name Determination

The systematic IUPAC name 1-(3-fluoro-4-methoxybenzoyl)azetidine derives from its structural components, which follow hierarchical substitution rules for polycyclic systems. The parent heterocycle is azetidine , a four-membered saturated ring containing one nitrogen atom. The substituent 3-fluoro-4-methoxybenzoyl is prioritized as the principal functional group due to its higher seniority compared to the azetidine ring under IUPAC guidelines.

Table 1: IUPAC Name Breakdown

| Component | Role in Nomenclature | Structural Features |

|---|---|---|

| Azetidine | Parent heterocycle | Four-membered ring (C₃H₆N) |

| 3-Fluoro-4-methoxybenzoyl | Substituent | Aromatic ring with -F (C3) and -OCH₃ (C4) |

| Carbonyl linkage | Functional group attachment | Connects benzoyl to azetidine nitrogen |

The numbering begins at the nitrogen atom of the azetidine ring, with the benzoyl group assigned position 1. The benzoyl substituent’s own numbering starts at the carbonyl carbon, with fluorine at position 3 and methoxy at position 4 on the aromatic ring. This hierarchical approach ensures unambiguous identification across chemical databases and synthetic workflows.

Alternative Nomenclatural Systems

Beyond IUPAC nomenclature, this compound is identifiable through several complementary systems:

Table 2: Cross-Referenced Nomenclatural Systems

The SMILES string explicitly encodes connectivity: the methoxy group (-OCH₃) at position 4, fluorine at position 3, and the benzoyl-azetidine bond. Meanwhile, the InChIKey provides a condensed digital fingerprint for rapid database searches, critical in high-throughput drug discovery.

Structural Relationship to Azetidine Derivatives

1-(3-Fluoro-4-methoxybenzoyl)azetidine belongs to a broader family of azetidine derivatives distinguished by nitrogen-linked substituents. Key structural analogs include:

Table 3: Comparative Analysis of Azetidine Derivatives

The carbonyl group in 1-(3-fluoro-4-methoxybenzoyl)azetidine enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic reactions absent in non-acylated analogs. Furthermore, the meta-fluoro and para-methoxy arrangement on the benzoyl ring optimizes steric and electronic profiles for target binding, a feature exploited in kinase inhibitor design.

This compound’s planar benzoyl group contrasts with the tetrahedral geometry of 3-arylazetidin-2-ones, which contain a β-lactam ring. Such structural distinctions underscore the role of ring saturation and substituent electronics in modulating reactivity and biological activity.

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

azetidin-1-yl-(3-fluoro-4-methoxyphenyl)methanone |

InChI |

InChI=1S/C11H12FNO2/c1-15-10-4-3-8(7-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

PDXBRPNRVGLBJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC2)F |

Origin of Product |

United States |

Preparation Methods

Ring-Closing via Epichlorohydrin and Amine Precursors

The azetidine ring is typically synthesized through a ring-closing reaction between epichlorohydrin and amine precursors. As described in US8207355B2, this method involves reacting a primary amine with epichlorohydrin in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions. For example:

- Amine activation : A primary amine (e.g., 3-aminopropanol) is treated with sodium hydride to generate a nucleophilic species.

- Ring closure : Epichlorohydrin is added, facilitating a nucleophilic substitution reaction that forms the azetidine ring.

- Isolation : The crude product is purified via crystallization, often in hydrobromide form, to yield azetidine derivatives.

This method achieves moderate yields (50–65%) and is scalable for industrial production. However, competing side reactions, such as over-alkylation, necessitate precise control of stoichiometry and temperature.

Acylation of Azetidine with 3-Fluoro-4-methoxybenzoyl Chloride

The introduction of the 3-fluoro-4-methoxybenzoyl group is achieved through acylation of the azetidine nitrogen. Key steps include:

- Benzoyl chloride synthesis : 3-Fluoro-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-fluoro-4-methoxybenzoyl chloride.

- Acylation reaction : Azetidine is reacted with the acyl chloride in DCM or THF, using triethylamine (TEA) as a base to neutralize HCl byproducts.

- Workup : The product is extracted, washed with aqueous sodium bicarbonate, and purified via column chromatography or recrystallization.

Optimization Insights :

Alternative Methods: Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons (HWE) reaction offers a pathway to functionalized azetidines. In this approach:

- Phosphonate ester preparation : Methyl 2-(dimethoxyphosphoryl)acetate is reacted with azetidin-3-one under basic conditions to form α,β-unsaturated esters.

- Aza-Michael addition : The unsaturated ester undergoes nucleophilic attack by azetidine, facilitated by 1,8-diazabicycloundec-7-ene (DBU), yielding substituted azetidines.

While this method is efficient for introducing diverse substituents, it requires multiple purification steps (e.g., vacuum distillation) and is less commonly used for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | 72% |

| Base | Triethylamine | 68% |

| Temperature | 0–5°C | 75% |

Polar aprotic solvents enhance nucleophilicity of the azetidine nitrogen, while bulky bases like TEA prevent over-acylation.

Purification Techniques

- Crystallization : Hydrobromide salt formation improves purity (>95%) by exploiting differential solubility.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.

Industrial Production Considerations

Scalable synthesis requires:

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxybenzoyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the benzoyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-4-methoxybenzoyl)azetidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Sarolaner (Simparica®)

- Structure : Contains an azetidine ring fused with a spirobenzofuran system and substituted with a trifluoromethyl-dihydroisoxazole group.

- Applications : Used as a veterinary antiparasitic agent targeting fleas and ticks.

- Key Differences :

- Sarolaner’s larger molecular framework (C₂₀H₁₇Cl₂F₄N₂O₄S) and spirocyclic system enhance binding to parasite-specific GABA receptors, unlike the simpler benzoyl-substituted azetidine .

- The trifluoromethyl and dichloro-fluorophenyl groups in Sarolaner increase lipophilicity (logP > 4), whereas 1-(3-Fluoro-4-methoxybenzoyl)azetidine’s logP is likely lower due to its polar methoxy group.

1-(Phenylsulfonyl)azetidine

- Structure : Azetidine substituted with a phenylsulfonyl group.

- Key Differences: The sulfonyl group enhances thermal stability and hydrogen-bonding capacity compared to the benzoyl group in the target compound.

Functional Analogs

γ-Lactam 3i and Azetidine 2c

- Structure : Bromine-substituted azetidine (2c) and γ-lactam (3i).

- Research Findings: Both compounds exhibit low molecular weights (<300 g/mol) and logP > 2, correlating with high biological potency in zebrafish embryo models.

Research Findings and Trends

- Substituent Effects: Fluorine at the 3-position may enhance metabolic stability compared to non-halogenated analogs. Methoxy groups improve solubility in polar solvents but may reduce membrane permeability relative to Sarolaner’s lipophilic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.